

Application Notes: **Methyltrienolone** (R1881) as a Reference Compound in Androgen Research

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Compound of Interest

Compound Name: Methyltrienolone

Cat. No.: B1676529

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Introduction

Methyltrienolone (also known as Metribolone or R1881) is a potent, synthetic, non-aromatizable androgen that serves as a critical reference compound in the study of androgen receptor (AR) signaling.^[1] Its high affinity and specificity for the AR, coupled with its metabolic stability, make it an invaluable tool for researchers in endocrinology, oncology, and drug development.^{[2][3][4]} R1881 is frequently used in competitive binding assays, in vitro and in vivo androgenic studies, and for the validation of novel androgenic and anti-androgenic compounds.^{[5][6]}

Physicochemical Properties

Property	Value	Reference
Synonyms	Metribolone, R1881, (17β)-17-Hydroxy-17-methylestra-4,9,11-trien-3-one	^{[1][7]}
Molecular Formula	C19H24O2	^[1]
Molecular Weight	284.4 g/mol	^[1]
Purity	≥98% (HPLC)	^{[6][7]}
Appearance	Light yellow to yellow powder	^[6]
Storage	2-8°C	^[6]

Key Characteristics in Androgen Research

High Affinity for the Androgen Receptor: **Methyltrienolone** binds to the androgen receptor with high affinity, often exceeding that of the natural ligand, dihydrotestosterone (DHT).^[8] This strong interaction makes it an ideal radiolabeled ligand (³H]R1881) for quantifying AR expression levels and for competitive binding assays to determine the binding affinity of other compounds.^{[8][9]}

Metabolic Stability: Unlike endogenous androgens such as testosterone and DHT, **methyltrienolone** is resistant to metabolic degradation in many experimental systems.^{[4][8]} This stability ensures that the concentration of the active compound remains constant throughout the experiment, leading to more reliable and reproducible results.^[3]

Specificity and Cross-Reactivity: While R1881 is highly specific for the AR, it is important to note its cross-reactivity with other steroid receptors. It can also bind to the progesterone receptor (PgR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).^{[9][10][11][12][13]} This necessitates the use of blocking agents, such as triamcinolone acetonide for the GR, in assays to ensure specific measurement of AR binding.^{[9][14]}

Quantitative Data Summary

The following tables summarize key quantitative data for **methyltrienolone** in various experimental contexts.

Table 1: Androgen Receptor Binding Affinity

Ligand	Kd (nM)	Bmax (fmol/mg protein)	Cell/Tissue Type	Reference
[³ H]Methyltrienolone (R1881)	0.56 ± 0.06	758 ± 50 (mol x 10 ⁻¹⁸ /μg DNA)	Human genital skin fibroblasts	[8]
[³ H]Dihydrotestosterone (DHT)	0.72 ± 0.11	627 ± 103 (mol x 10 ⁻¹⁸ /μg DNA)	Human genital skin fibroblasts	[8]
[³ H]Methyltrienolone (R1881)	33	35.5	Male rat liver cytosol	[9]
[³ H]Methyltrienolone (R1881) + Triamcinolone Acetonide	25	26.3	Male rat liver cytosol	[9]
[³ H]Methyltrienolone (R1881)	0.9 ± 0.2	45.8 ± 4.7	Human benign prostatic hyperplasia (BPH) cytosol	[15]
[³ H]Methyltrienolone (R1881)	~4	-	Differentiated rat fat pad adipose precursor cells	[14]

Table 2: Relative Binding Affinity (RBA)

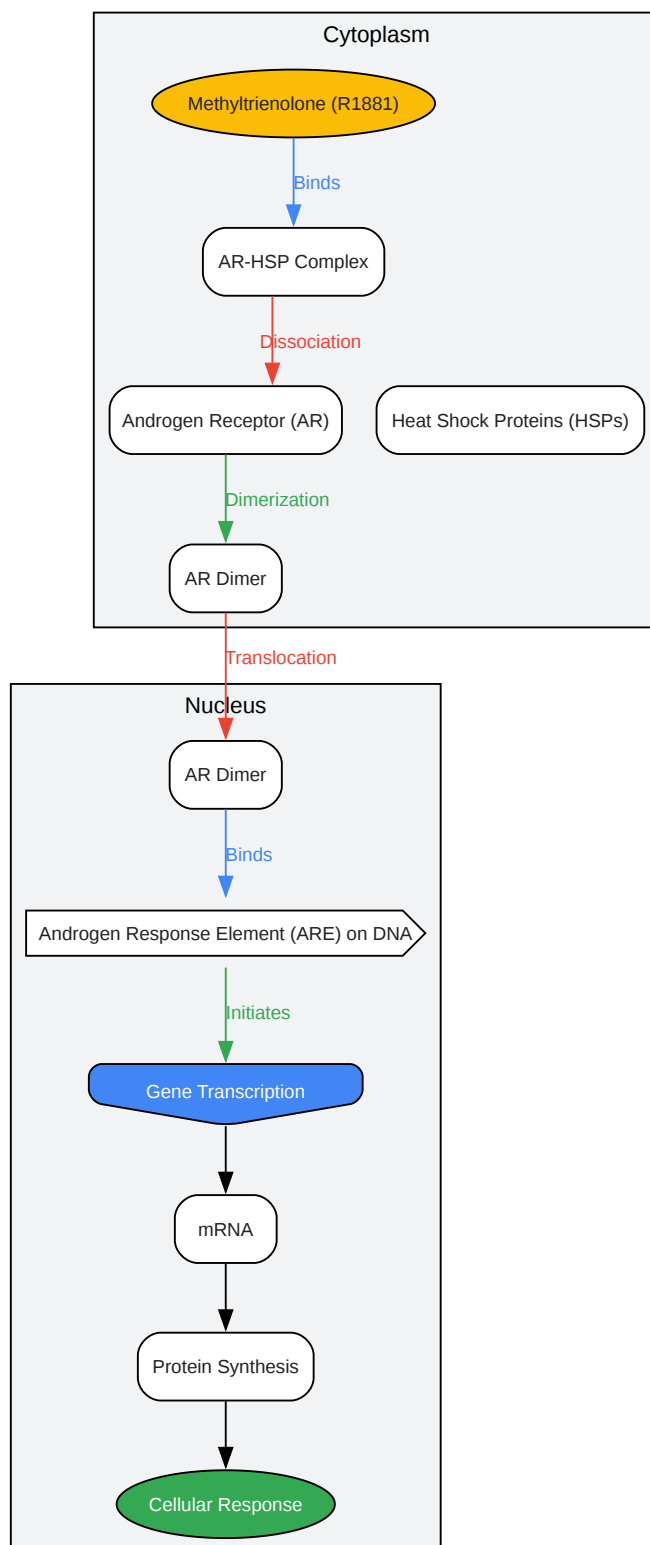
Compound	Relative Binding Affinity (R1881 = 100%)	Reference
Methyltrienolone (R1881)	100	[8]
Dihydrotestosterone (DHT)	50 - 67	[8]

Androgen Receptor Signaling Pathway

Androgens exert their effects through the androgen receptor, a ligand-activated transcription factor.[16][17] The binding of an androgen, such as **methyltrienolone**, to the AR in the

cytoplasm initiates a conformational change in the receptor. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. [17] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[16][18]

Classical Androgen Receptor Signaling Pathway

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Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Protocols

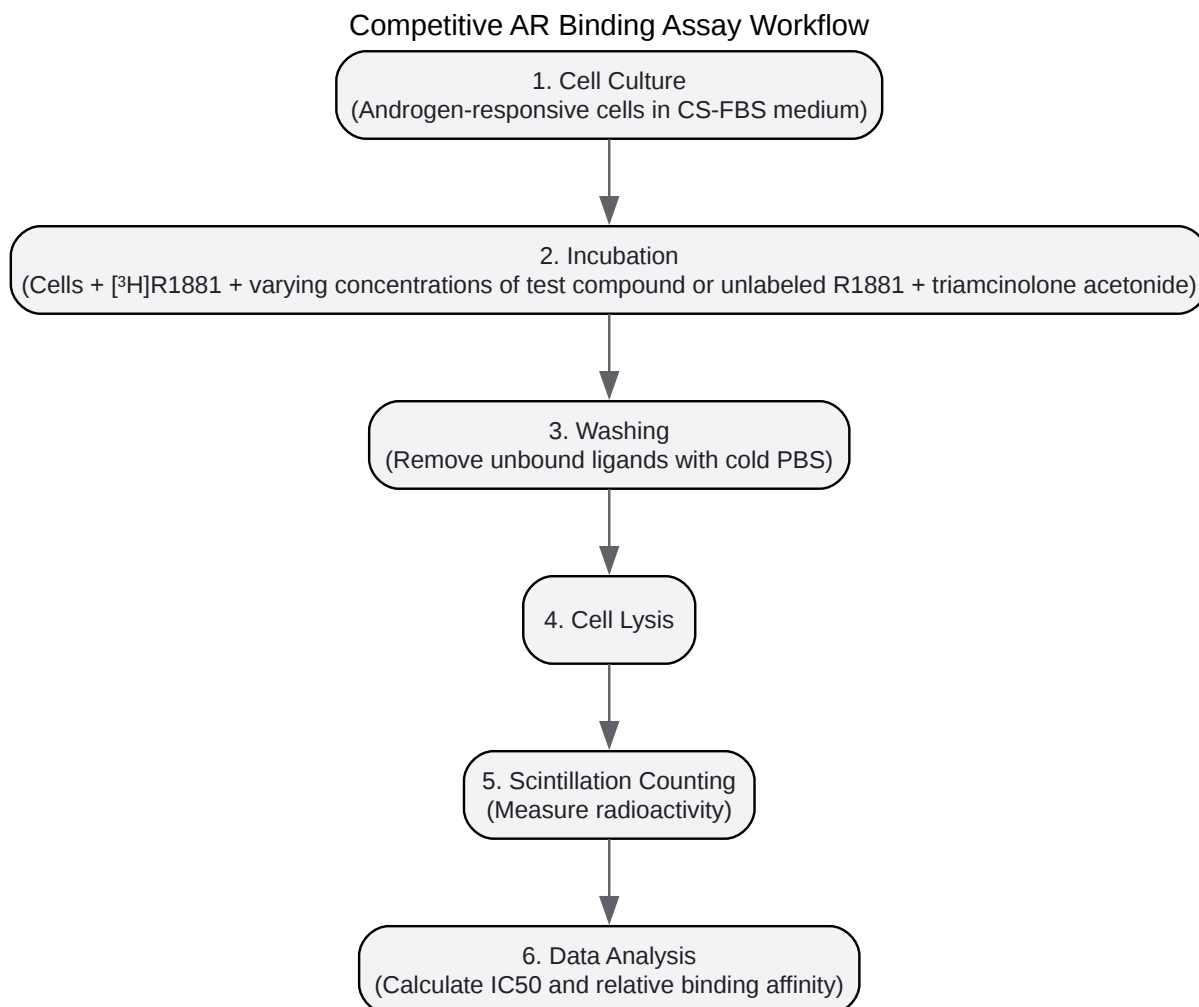
Protocol 1: Competitive Androgen Receptor Binding Assay

This protocol describes a whole-cell competitive binding assay to determine the relative binding affinity of a test compound for the androgen receptor using [^3H]**methyltrienolone** as the radiolabeled ligand.

Materials:

- Androgen-responsive cells (e.g., LNCaP, VCaP)
- Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)
- [^3H]**methyltrienolone** (R1881)
- Unlabeled **methyltrienolone** (R1881)
- Test compound
- Triamcinolone acetonide (to block glucocorticoid receptor binding)
- Phosphate-buffered saline (PBS)
- Scintillation cocktail
- Scintillation counter

Workflow Diagram:



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Caption: Workflow for a competitive androgen receptor binding assay.

Procedure:

- **Cell Culture:** Culture androgen-responsive cells in medium supplemented with charcoal-stripped FBS to reduce background androgen levels. Plate cells in appropriate multi-well plates and allow them to adhere overnight.
- **Assay Preparation:** Prepare a series of dilutions of the test compound and unlabeled R1881 (for the standard curve).

- Incubation:
 - Wash the cells with serum-free medium.
 - Add assay medium containing a fixed concentration of [^3H]R1881 and triamcinolone acetonide to all wells.
 - Add the diluted test compound or unlabeled R1881 to the respective wells. Include wells with only [^3H]R1881 for total binding and wells with a high concentration of unlabeled R1881 for non-specific binding.
 - Incubate at 37°C for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
- Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the lysate to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the competitor (test compound or unlabeled R1881).
 - Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [^3H]R1881).
 - Calculate the relative binding affinity (RBA) of the test compound compared to unlabeled R1881.

Protocol 2: Androgen Receptor Reporter Gene Assay

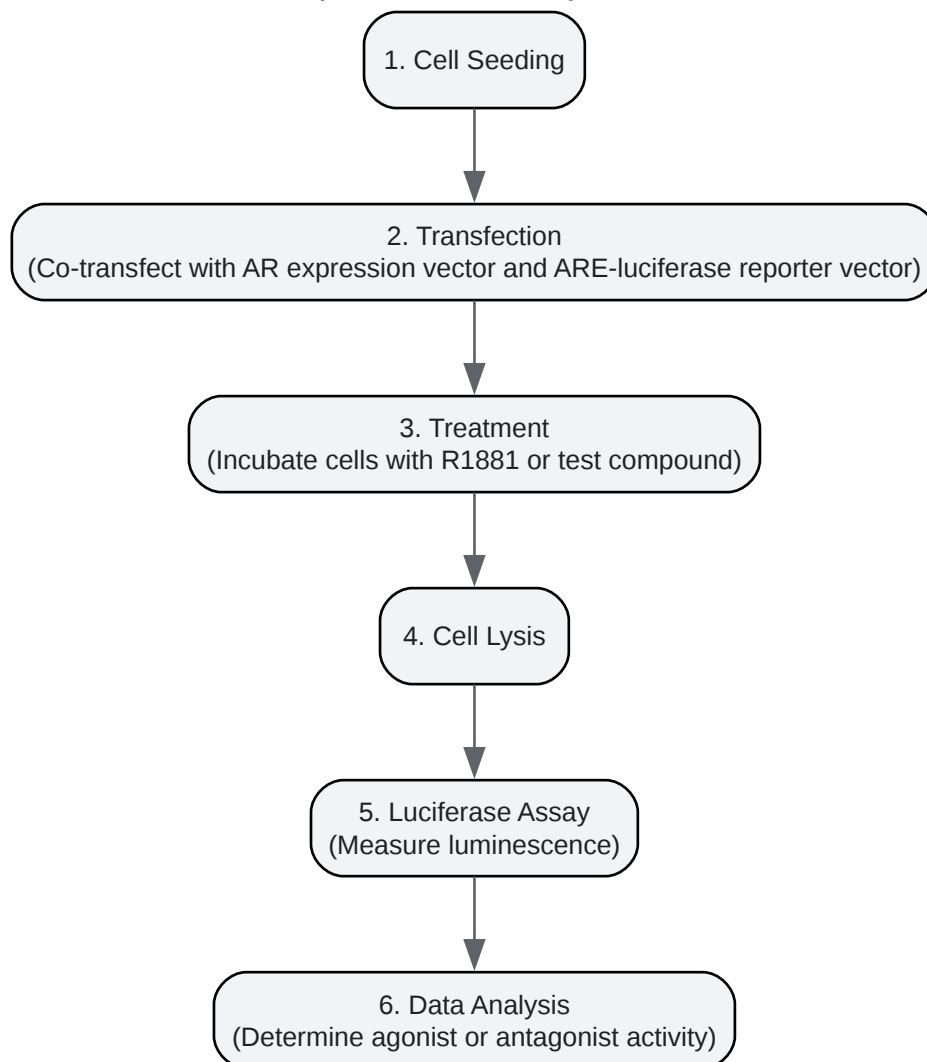
This protocol outlines a method to measure the transcriptional activity of the androgen receptor in response to a test compound using a luciferase reporter gene.[19][20]

Materials:

- Host cells (e.g., PC-3, COS-1) or androgen-responsive cells (e.g., LNCaP)
- Expression vector for human AR (if using host cells with low endogenous AR)
- Luciferase reporter vector containing androgen response elements (AREs)
- Transfection reagent
- Cell culture medium with CS-FBS
- **Methyltrienolone** (R1881) as a positive control
- Test compound
- Luciferase assay reagent
- Luminometer

Workflow Diagram:

AR Reporter Gene Assay Workflow



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Caption: Workflow for an androgen receptor reporter gene assay.

Procedure:

- Cell Seeding: Plate cells in multi-well plates and allow them to attach.
- Transfection: Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent. A co-transfected control vector (e.g., expressing Renilla luciferase) can be used for normalization.

- Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound or R1881 (for agonist testing). For antagonist testing, treat cells with a fixed concentration of R1881 in the presence of varying concentrations of the test compound.
- Incubation: Incubate the cells for a further 18-24 hours to allow for gene expression.
- Cell Lysis and Luciferase Assay:
 - Wash the cells with PBS.
 - Lyse the cells using the luciferase assay lysis buffer.
 - Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase) activity.
 - For agonist assays, plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).
 - For antagonist assays, plot the percentage inhibition of R1881-induced luciferase activity against the log concentration of the test compound to determine the IC50.

Disclaimer: **Methyltrienolone** is a potent synthetic steroid and should be handled with appropriate safety precautions in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[\[4\]](#)[\[21\]](#)

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